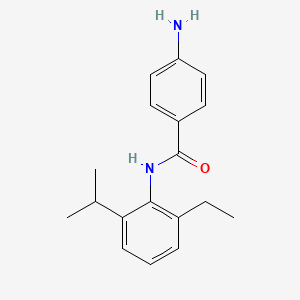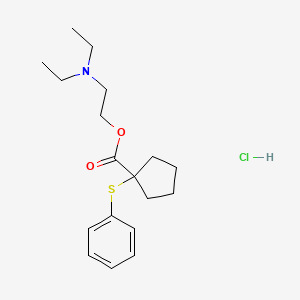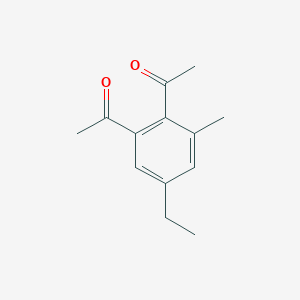
Benzanilide, 4-amino-2'-ethyl-6'-isopropyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzanilide, 4-amino-2’-ethyl-6’-isopropyl-, is an organic compound with a complex structure that includes an aniline derivative. This compound is notable for its potential applications in various fields, including pharmaceuticals and agrochemicals. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzanilide, 4-amino-2’-ethyl-6’-isopropyl-, typically involves the reaction of benzoic acid derivatives with aniline derivatives. One common method is the condensation reaction between 4-amino-2’-ethyl-6’-isopropylaniline and benzoic acid under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of benzanilide, 4-amino-2’-ethyl-6’-isopropyl-, may involve more efficient and scalable methods. One approach is the use of catalytic processes that employ transition metal catalysts such as palladium or ruthenium. These catalysts can enhance the reaction rate and yield, making the process more suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Benzanilide, 4-amino-2’-ethyl-6’-isopropyl-, undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzanilide, 4-amino-2’-ethyl-6’-isopropyl-, has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of benzanilide, 4-amino-2’-ethyl-6’-isopropyl-, involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various molecular pathways, making it a versatile tool for research.
Comparación Con Compuestos Similares
Similar Compounds
Benzanilide: The parent compound, which lacks the additional substituents present in benzanilide, 4-amino-2’-ethyl-6’-isopropyl-.
N-Phenylbenzamide: Another similar compound with a simpler structure.
4-Aminobenzanilide: A derivative with an amino group but without the ethyl and isopropyl substituents.
Uniqueness
Benzanilide, 4-amino-2’-ethyl-6’-isopropyl-, is unique due to its specific substituents, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for specialized applications.
Propiedades
Número CAS |
97042-54-1 |
|---|---|
Fórmula molecular |
C18H22N2O |
Peso molecular |
282.4 g/mol |
Nombre IUPAC |
4-amino-N-(2-ethyl-6-propan-2-ylphenyl)benzamide |
InChI |
InChI=1S/C18H22N2O/c1-4-13-6-5-7-16(12(2)3)17(13)20-18(21)14-8-10-15(19)11-9-14/h5-12H,4,19H2,1-3H3,(H,20,21) |
Clave InChI |
FPAXDVIXYPASAK-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=CC=C1)C(C)C)NC(=O)C2=CC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Benzenesulfonyl)methyl]-1-oxo-1lambda~5~-quinoline](/img/structure/B14331986.png)
![4-[2-(2-Methoxy-5-propylphenyl)propyl]phenol](/img/structure/B14331997.png)
![3-[Phenyl(piperidin-1-yl)methyl]pentane-2,4-dione](/img/structure/B14332008.png)
![4-[1-(4-Cyanophenyl)pyrrol-3-yl]benzonitrile](/img/structure/B14332013.png)
![2-[(3-Phenylprop-2-en-1-yl)oxy]naphthalene-1-carbaldehyde](/img/structure/B14332019.png)


![4-{2-[(4-Hydroxyphenyl)methyl]phenoxy}butanoic acid](/img/structure/B14332036.png)


![(7R,12S)-5-fluoro-7,12-dimethyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-diol](/img/structure/B14332042.png)
![2-{[(3,4-Dichlorophenyl)methoxy]carbonyl}benzoate](/img/structure/B14332045.png)


